1-benzyl-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide
Overview
Description
1-benzyl-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide is a complex organic compound that belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides under basic conditions.
Attachment of 4-Methoxyphenoxyethyl Group: This step involves the reaction of the benzimidazole derivative with 4-methoxyphenoxyethyl bromide in the presence of a base.
Formation of Hydrobromide Salt: The final step is the formation of the hydrobromide salt by treating the compound with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzene ring and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
1-benzyl-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-methylbenzimidazole: Similar structure but lacks the 4-methoxyphenoxyethyl group.
3-[2-(4-methoxyphenoxy)ethyl]benzimidazole: Similar structure but lacks the benzyl group.
1-benzyl-3-[2-(4-chlorophenoxy)ethyl]benzimidazole: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
1-benzyl-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide is unique due to the presence of both the benzyl and 4-methoxyphenoxyethyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2.BrH/c1-27-19-11-13-20(14-12-19)28-16-15-25-21-9-5-6-10-22(21)26(23(25)24)17-18-7-3-2-4-8-18;/h2-14,24H,15-17H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLLXZWHVMYEIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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